molecular formula C18H15NO2S B11673749 N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide

N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide

Cat. No.: B11673749
M. Wt: 309.4 g/mol
InChI Key: DVNHYFMSDOLFOI-VBKFSLOCSA-N
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Description

N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a propanamide group attached to the benzothiophene core, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-1-benzothiophene-2-carbaldehyde with N-phenylpropanamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothieno[3,2’-f][1,3]oxazepines: These compounds share the benzothiophene core and exhibit similar biological activities.

    2-arylbenzothiazoles: Another class of benzothiophene derivatives with diverse applications in medicinal chemistry.

    Nonbenzodiazepines: Although structurally different, they share some pharmacological properties with benzothiophene derivatives.

Uniqueness

N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide is unique due to its specific structural features and the presence of the propanamide group

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]-N-phenylpropanamide

InChI

InChI=1S/C18H15NO2S/c1-2-17(20)19(13-8-4-3-5-9-13)12-16-18(21)14-10-6-7-11-15(14)22-16/h3-12H,2H2,1H3/b16-12-

InChI Key

DVNHYFMSDOLFOI-VBKFSLOCSA-N

Isomeric SMILES

CCC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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